(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-substituted pyridine ring attached to an (R)-configured pyrrolidin-3-yl-amine group, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 6-position
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyridine ring to pyridine-N-oxide.
Reduction: : Reduction of the bromo group to form a corresponding amine.
Substitution: : Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Amines with reduced bromo groups.
Substitution: : A variety of substituted pyridines depending on the nucleophile or electrophile used.
Scientific Research Applications
(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride: can be compared to other similar compounds, such as:
6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine: : Lacks the (R)-configuration.
6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine: : Features a piperidine ring instead of pyrrolidine.
6-Chloro-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride: : Contains a chloro group instead of bromo.
Properties
IUPAC Name |
6-bromo-N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(13-8)12-7-4-5-11-6-7;/h1-3,7,11H,4-6H2,(H,12,13);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKOUMXCDBNZFO-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.